1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
The synthesis of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-7-fluoroindole.
Reaction Conditions: The indole derivative is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using automated reactors and continuous flow systems.
Chemical Reactions Analysis
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, and conditions may involve solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Major Products: The reactions yield various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are explored, particularly in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1,1-Dimethylethyl 3-bromo-7-fluoro-1H-indole-1-carboxylate can be compared with other indole derivatives:
Similar Compounds: Examples include 1,1-Dimethylethyl 4-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carboxylate and 1,1’-Biphenyl, 4-bromo-4’-(1,1-dimethylethyl)-3-fluoro-.
Uniqueness: The presence of both bromine and fluorine atoms in the compound’s structure imparts unique chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-bromo-7-fluoroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-9(14)8-5-4-6-10(15)11(8)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRAIHNRTXQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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